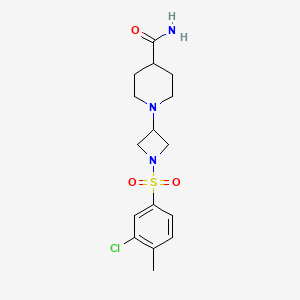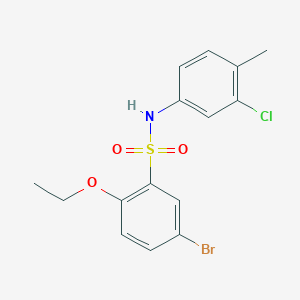
Methyl 5-fluoro-2,6-dihydroxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-2,6-dihydroxynicotinate is a chemical compound with the molecular formula C7H6FNO4 and a molecular weight of 187.13 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and hydroxyl groups at the 2- and 6-positions
Wirkmechanismus
Target of Action
Methyl 5-fluoro-2,6-dihydroxynicotinate, a benzimidazole derivative, primarily targets the microtubule assembly in cancer cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in cellular processes such as mitosis and intracellular transport.
Mode of Action
This compound interferes with the polymerization of tubulin, a protein that forms the microtubules . By disrupting the formation of microtubules, it induces mitotic arrest, leading to the formation of multi-nucleated cells and unsegregated chromosomes . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound’s action on microtubule assembly affects the mitotic spindle assembly, a structure necessary for chromosome segregation during cell division . This leads to a prolonged G2/M phase of the cell cycle and eventually to cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By disrupting microtubule assembly and inducing mitotic arrest, it can lead to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins in the cell can influence the compound’s efficacy.
Vorbereitungsmethoden
The synthesis of Methyl 5-fluoro-2,6-dihydroxynicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with methanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Methyl 5-fluoro-2,6-dihydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-2,6-dihydroxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinic acid derivatives are effective.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Vergleich Mit ähnlichen Verbindungen
Methyl 5-fluoro-2,6-dihydroxynicotinate can be compared with other similar compounds, such as:
2,6-Dihydroxynicotinate: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluorouracil: A well-known anticancer agent that also contains a fluorine atom, but with a different structure and mechanism of action.
Fluoroimidazoles: Compounds with similar fluorine substitution, used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
methyl 5-fluoro-2-hydroxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4/c1-13-7(12)3-2-4(8)6(11)9-5(3)10/h2H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQAJJFUBORSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C(=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2375653.png)
![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)





![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)


![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)
